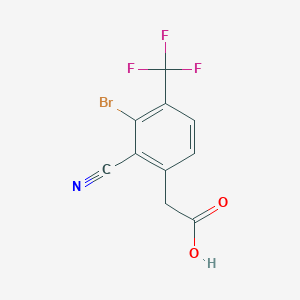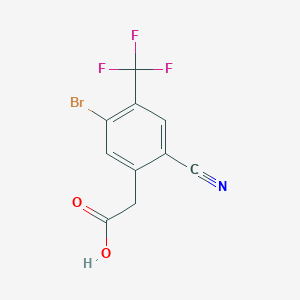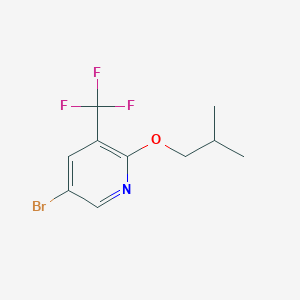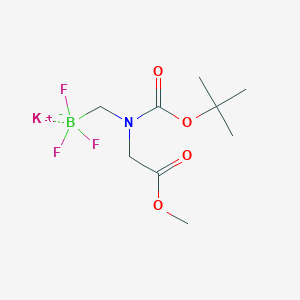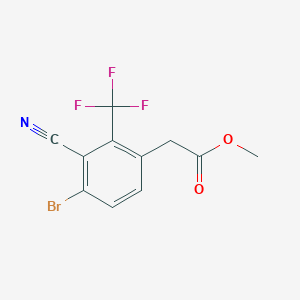
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is a chemical compound belonging to the class of phenylacetates. It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate typically involves the reaction of 4-bromo-3-cyano-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of amine derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the design and synthesis of new materials with unique properties.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate
- Methyl 4-bromo-2-cyano-3-(trifluoromethyl)phenylacetate
- Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of both a cyano and a trifluoromethyl group on the phenyl ring imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-3-8(12)7(5-16)10(6)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXUNAUWNUZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)
![4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole](/img/structure/B1414284.png)
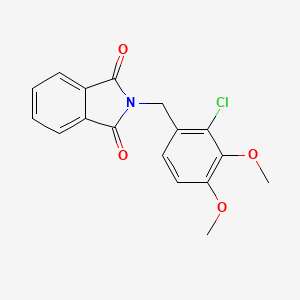

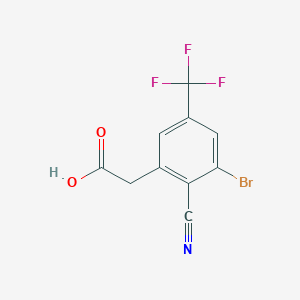
![10,10'-[(Anthracene-9,10-diyl)bisethynylenebis(1,4-phenylene)bisethynylenebis(1,4-phenylene)bisethynylene]-9,9'-(1,4-phenylene)bisethynylenebisanthracene](/img/structure/B1414294.png)
